molecular formula C14H12O B1664564 2-Methylbenzophenone CAS No. 131-58-8

2-Methylbenzophenone

Cat. No.: B1664564
CAS No.: 131-58-8
M. Wt: 196.24 g/mol
InChI Key: CKGKXGQVRVAKEA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methylbenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo photoenolization, where it forms transient enol structures under light exposure . This property is crucial in understanding its interactions with biomolecules. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS) during its metabolic processes . This oxidative stress can lead to changes in cell signaling pathways, affecting processes such as apoptosis and cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can alter the enzyme’s function and affect the biochemical pathways it regulates. Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo photodegradation, leading to the formation of various degradation products . These products can have different biochemical properties and may exert distinct effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, affecting cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage level leads to significant adverse effects. These toxic effects are crucial in determining the safe dosage levels for potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. These reactions introduce or expose functional groups, making the compound more hydrophilic. In phase II reactions, this compound undergoes conjugation with molecules such as glucuronic acid and glutathione, facilitating its excretion from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes easily . Once inside the cell, this compound can bind to intracellular proteins and be transported to different cellular compartments. Its distribution within tissues depends on factors such as blood flow, tissue affinity, and the presence of specific transporters. Understanding the transport and distribution of this compound is crucial for assessing its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can accumulate in the mitochondria, where it may induce mitochondrial dysfunction and oxidative stress. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic targets.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

(2-methylphenyl)-phenylmethanone
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGKXGQVRVAKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059618
Record name Methanone, (2-methylphenyl)phenyl-
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-58-8
Record name 2-Methylbenzophenone
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Record name 2-Methylbenzophenone
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Record name 2-Methylbenzophenone
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Record name Methanone, (2-methylphenyl)phenyl-
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Record name Methanone, (2-methylphenyl)phenyl-
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Record name 2-methylbenzophenone
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Record name 2-METHYLBENZOPHENONE
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Synthesis routes and methods I

Procedure details

Methylbenzophenone was prepared from mixtures of toluene and benzoyl chloride using essentially the method described in Example 1, with the following modifications in the distillation scheme.
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Synthesis routes and methods II

Procedure details

To a mechanically stirred solution of 1000 grams (7.12 moles) of benzoyl chloride in 6000 grams of toluene was added 1000 grams (7.50 moles) of anhydrous aluminum chloride over a 20-30 minute period. The temperature of the reaction mixture rose to near the boiling point during the addition, and heating at reflux was maintained for three additional hours. After cooling, 1200 milliliters of water were added, slowly at first, followed by 1000 milliliters of concentrated hydrochloric acid. The organic layer was separated, washed twice with hot water and concentrated on a rotary evaporator. Vacuum distillation of the residual oil provided 1300 grams (93% yield) of white, semi-solid methyl benzophenone; (b.p. 180°-200° C., 10-15 mm Hg; m.p. 50° C.) . The infrared spectrum revealed a carbonyl band at 1665 cm-.
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1000 g
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1200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methylbenzophenone?

A1: this compound has the molecular formula C14H12O and a molecular weight of 196.25 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its ESR (Electron Spin Resonance) spectrum reveals an unusual spin density distribution, particularly the non-equivalency of the two ortho-positions on the phenyl ring. [] This is further corroborated by ENDOR (Electron Nuclear Double Resonance) spectroscopy. [] Mass spectrometry reveals key fragmentation patterns, including the loss of substituents from the 3', 4', and 2' positions. []

Q3: What is the significance of photoenolization in this compound chemistry?

A3: this compound is known to undergo photoenolization upon UV irradiation. [, ] This process involves an intramolecular hydrogen abstraction from the methyl group by the excited carbonyl group, leading to the formation of both cis- and trans-enol isomers. [, ] These highly reactive enol intermediates can participate in various downstream reactions, expanding the synthetic utility of this compound.

Q4: How can the photoenols of this compound be utilized in synthesis?

A4: The photoenols of this compound serve as versatile intermediates for the synthesis of diverse compounds. For instance, they can react with dienophiles like dimethyl acetylenedicarboxylate and tetracyanoethylene to yield phenyltetralin derivatives. [] Moreover, they readily undergo oxidation, forming products like 2-formylbenzophenones, 2-benzoylbenzoic acids, 3-phenylphthalides, and even anthraquinones via photo-Elbs cyclization. []

Q5: Can you describe the interaction of this compound with Grignard reagents?

A5: this compound reacts with Grignard reagents, potentially proceeding through a radical anion intermediate. [, , , ] Interestingly, the ESR spectrum of the radical generated during the reaction with a Grignard reagent differs from that of the potassium ketyl, suggesting a distinct species. [, ] This difference is attributed to the suppression of twisting vibrations due to aggregate formation. []

Q6: What are the catalytic applications of this compound derivatives in organic synthesis?

A6: Derivatives of this compound, upon activation with UV light, can act as photogenerated C-nucleophiles. [, ] This property has been exploited in iridium-catalyzed asymmetric allylic benzylation reactions, providing a mild and efficient method for forming new C-C bonds with high enantioselectivity. [] This methodology allows for the synthesis of complex molecules with tertiary and quaternary carbon centers. []

Q7: How does this compound contribute to macromolecular click conjugations?

A7: this compound derivatives can be employed in UV light-triggered Diels-Alder reactions for macromolecular click conjugations. [] Upon UV irradiation, these derivatives generate highly reactive cis-dienes in situ, which readily react with dienophiles, facilitating the efficient conjugation of polymeric building blocks. [] This approach offers spatial and temporal control over the conjugation process. []

Q8: How is computational chemistry used to understand the reactivity of this compound?

A8: Computational tools like molecular mechanics and Density Functional Theory (DFT) provide insights into the reactivity and selectivity of this compound in various reactions. For instance, in the acylation of toluene and naphthalene, computational studies help rationalize the observed selectivity patterns over different zeolite catalysts. [] By calculating strain energies, molecular dimensions, and interaction energies, researchers can predict and explain the outcomes of these reactions. []

Q9: Are there any studies on the biocatalytic potential of this compound?

A9: Research has identified a novel carbonyl reductase enzyme (PasCR) from Pichia pastoris that exhibits activity towards bulky diaryl ketones, including this compound. [] This enzyme demonstrates promising enantioselectivity, particularly in the reduction of 4-methylbenzophenone. [] Further exploration of such biocatalysts could lead to sustainable methods for the asymmetric synthesis of valuable chiral alcohols.

Q10: What are the environmental considerations related to this compound?

A10: While this compound has found applications in various fields, its presence in food packaging materials raises concerns about potential migration into foodstuffs. [] Studies have detected this compound and other printing ink compounds in a range of food products, highlighting the need to assess its potential health effects and explore alternative packaging solutions. []

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